molecular formula C12H10ClNO2 B3283847 Methyl 2-chloro-6-methylquinoline-3-carboxylate CAS No. 773874-60-5

Methyl 2-chloro-6-methylquinoline-3-carboxylate

Cat. No.: B3283847
CAS No.: 773874-60-5
M. Wt: 235.66 g/mol
InChI Key: YLADGSFINZQJJI-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Advanced Chemical Synthesis and Biological Sciences

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are fundamental to numerous areas of scientific research. Their bicyclic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a rigid and planar framework that is amenable to a wide array of chemical modifications. This structural versatility allows for the fine-tuning of their electronic and steric properties, making them invaluable building blocks in advanced chemical synthesis.

In the realm of biological sciences, the quinoline nucleus is a privileged scaffold, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This characteristic has led to the development of a vast number of quinoline-based compounds with diverse pharmacological activities. chem-iso.com These include, but are not limited to, antimicrobial, antimalarial, anticancer, and anti-inflammatory agents. The ability of the quinoline ring system to interact with biological macromolecules, such as enzymes and receptors, underpins its broad therapeutic potential. Consequently, the synthesis of novel quinoline derivatives remains a vibrant area of research in the quest for new and more effective therapeutic agents.

Historical Context and Evolution of Research on 2-Chloro-6-methylquinoline (B1583817) Frameworks

The exploration of 2-chloro-6-methylquinoline frameworks has its roots in the broader history of quinoline synthesis. Early methods, such as the Skraup and Doebner-von Miller reactions, laid the groundwork for accessing the fundamental quinoline core. However, the synthesis of specifically substituted derivatives like the 2-chloro-6-methylquinoline series has been significantly advanced by the Vilsmeier-Haack reaction. This reaction, which utilizes a formylating agent prepared from phosphorus oxychloride and a substituted amide, has proven to be a robust method for the preparation of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides. chemijournal.com

Historically, much of the research on this framework has centered on its precursor, 2-chloro-6-methylquinoline-3-carbaldehyde. This aldehyde serves as a versatile intermediate for the synthesis of a wide range of heterocyclic systems through condensation and cyclization reactions. The presence of the chloro substituent at the 2-position and the formyl group at the 3-position provides two reactive sites for further chemical transformations, enabling the construction of more complex molecular architectures. The methyl group at the 6-position, while seemingly a simple substituent, can influence the electronic properties and solubility of the molecule and its derivatives.

Scope and Research Objectives for Methyl 2-chloro-6-methylquinoline-3-carboxylate

The transition of focus from the aldehyde precursor to the methyl ester, this compound, marks a shift towards exploring new chemical space and potential applications. The primary research objectives for this specific compound can be categorized as follows:

Synthetic Utility: A key objective is to establish this compound as a versatile building block for the synthesis of novel and complex heterocyclic compounds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can participate in various condensation reactions. The chloro group at the 2-position is a key site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Exploration of Biological Activity: Given the well-documented pharmacological importance of the quinoline scaffold, a significant research objective is to investigate the potential biological activities of this compound and its derivatives. This includes screening for antimicrobial, anticancer, and other therapeutic properties. The specific substitution pattern of this molecule may confer unique biological activities not observed in other quinoline derivatives.

Physicochemical and Material Properties: Research is also directed towards understanding the fundamental physicochemical properties of this compound. This includes detailed characterization of its spectroscopic and crystallographic features. Furthermore, the potential of this molecule and its derivatives in the development of new materials, such as organic light-emitting diodes (OLEDs) or sensors, is an emerging area of interest.

The synthesis of this compound is typically achieved through the oxidation of its aldehyde precursor, 2-chloro-6-methylquinoline-3-carbaldehyde. A general and efficient method for this transformation involves heating the aldehyde in methanol (B129727) in the presence of potassium carbonate and iodine. The iodine is believed to oxidize the aldehyde to the corresponding carboxylic acid, which then undergoes esterification with methanol in situ. nih.gov

While specific research findings on the biological activity of this compound are not extensively documented in publicly available literature, studies on closely related compounds provide valuable insights. For instance, the crystal structure of the analogous ethyl ester, ethyl 2-chloro-6-methylquinoline-3-carboxylate, has been determined, providing detailed information about its molecular geometry. nih.gov Similarly, the synthesis and crystal structure of 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate have been reported, demonstrating the reactivity of the quinoline core and its ability to form various ester derivatives. nih.gov These studies on analogous compounds lay a strong foundation for future research on the methyl ester and its potential applications.

Below are tables detailing the properties of the closely related precursor and an analogous ethyl ester, which can serve as a reference for the expected properties of this compound.

Table 1: Physicochemical Properties of 2-Chloro-6-methylquinoline-3-carboxaldehyde

PropertyValueReference
Molecular Formula C₁₁H₈ClNO nih.gov
Molecular Weight 205.64 g/mol sigmaaldrich.com
Appearance Yellow to off-white solid rlavie.com
Melting Point 120-125 °C sigmaaldrich.com
CAS Number 73568-27-1 sigmaaldrich.com

Interactive Data Table: Crystal Structure Data for Ethyl 2-chloro-6-methylquinoline-3-carboxylate

ParameterValue
Molecular Formula C₁₃H₁₂ClNO₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.973 (2)
b (Å) 11.085 (3)
c (Å) 13.795 (4)
β (°) 98.43 (3)
Volume (ų) 1204.8 (6)
Z 4

Note: The data in the interactive table is for the ethyl ester analog and is provided for comparative purposes. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-6-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)6-9(11(13)14-10)12(15)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLADGSFINZQJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186732
Record name 3-Quinolinecarboxylic acid, 2-chloro-6-methyl-, methyl ester
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Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773874-60-5
Record name 3-Quinolinecarboxylic acid, 2-chloro-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773874-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 2-chloro-6-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of Methyl 2-chloro-6-methylquinoline-3-carboxylate

The construction of the this compound framework can be achieved through several strategic synthetic routes. These methods often involve the formation of the quinoline (B57606) core followed by or concurrent with the introduction of the chloro, methyl, and carboxylate functionalities at the appropriate positions.

Friedlander Condensation and its Modern Adaptations

The Friedlander annulation is a classical and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov The reaction can be catalyzed by either acids or bases. researchgate.net While traditional methods often require harsh conditions, modern adaptations have focused on milder catalysts and improved reaction efficiency.

Innovations in the Friedlander synthesis include the use of various catalysts to optimize the reaction for producing substituted quinolines. nih.gov For instance, the synthesis of ethyl 6-chloro-2-methylquinoline-3-carboxylate has been achieved with high conversion rates using 3-aminopropyl-trimethoxysilane (APMS) grafted on a Mesoporous Cellular Foam (MCF) under solvent-free reflux conditions. nih.gov This highlights a move towards more efficient and selective catalytic systems. The general mechanism involves the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoline product. nih.gov

Table 1: Comparison of Catalysts in Friedlander Synthesis of a Substituted Quinoline

CatalystReaction TimeConversion (%)Selectivity (%)
2APMS/MCF300 min100100
APMS/MCF300 min>95100

Data derived from a study on the synthesis of ethyl 6-chloro-2-methylquinoline-3-carboxylate. nih.gov

Cyclization Reactions in Quinoline Core Construction

A variety of cyclization reactions are employed to construct the fundamental quinoline ring system. These reactions often form the bicyclic structure through the formation of new carbon-carbon and carbon-nitrogen bonds. The choice of cyclization strategy is crucial as it dictates the substitution pattern of the resulting quinoline. Examples of such reactions that lead to the quinoline core include the Combes, Doebner-von Miller, and Knorr quinoline syntheses, each utilizing different starting materials and reaction conditions to achieve the desired heterocyclic framework.

Microwave-Assisted Synthesis and Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. elixirpublishers.com In the context of quinoline synthesis, microwave irradiation has been successfully applied to the Friedlander condensation. For example, the synthesis of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate was accomplished by irradiating a mixture of 2-amino-5-chlorobenzophenone and methyl acetoacetate with concentrated HCl for 6 minutes. researchgate.netnih.gov This method offers a significant reduction in reaction time compared to conventional heating. nih.gov

The Vilsmeier-Haack reaction, a key step in the synthesis of the precursor 2-chloro-6-methylquinoline-3-carbaldehyde, can also be enhanced by microwave heating, leading to higher yields in shorter reaction times. niscpr.res.injmpas.com The use of microwave irradiation provides a rapid and efficient means of heating, which can lead to cleaner reactions and improved energy efficiency. elixirpublishers.com

Table 2: Microwave-Assisted Synthesis of Quinolines

ReactionStarting MaterialsConditionsProductYield (%)
Friedlander Condensation2-amino-5-chlorobenzophenone, Methyl acetoacetateMicrowave, 6 minMethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylateNot specified
Vilsmeier-Haack CyclizationSubstituted AcetanilideMicrowave, 1 hour2,7-dichloro-6-fluoroquinoline-3-carbaldehyde94

Data compiled from various studies on microwave-assisted quinoline synthesis. researchgate.netnih.govjmpas.com

Vilsmeier-Haack Reaction in Quinoline Synthesis and Functionalization

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijsr.net It is particularly instrumental in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.net The reaction typically employs a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comijpcbs.com

This reaction facilitates a one-pot cyclization and formylation to produce 2-chloroquinoline-3-carbaldehydes. researchgate.net For instance, 2-chloro-6-methylquinoline-3-carbaldehyde can be synthesized from the corresponding N-arylacetamide. researchgate.netresearchgate.net The resulting aldehyde is a versatile intermediate that can be oxidized to the corresponding carboxylic acid and subsequently esterified to yield this compound. The Vilsmeier-Haack reagent not only acts as a formylating agent but also facilitates the chlorination at the 2-position of the quinoline ring. niscpr.res.inijsr.net

Utilisation of Isatoic Anhydrides and Enolate Chemistry in Quinoline Formation

Isatoic anhydrides are valuable precursors for the synthesis of quinoline derivatives. nih.govresearchgate.net A convenient two-step synthesis for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids. nih.govnih.gov In the first step, the anthranilic acid is converted to an isatoic anhydride. nih.govnih.gov Subsequently, the anhydride reacts with the sodium enolate of a β-ketoester, such as ethyl acetoacetate, in a process that involves acylation followed by an intramolecular cyclization. nih.gov

A plausible mechanism involves the regioselective attack of the enolate on the more electrophilic ester carbonyl of the isatoic anhydride, forming a tetrahedral intermediate. nih.gov This is followed by a series of steps leading to the cyclized quinoline product. While this method directly yields a 4-hydroxyquinoline, subsequent chlorination would be necessary to obtain the 2-chloro-4-hydroxy derivative, which could then be further modified.

Radical Bromination and Selective Functionalization Strategies

Selective functionalization of the quinoline core is crucial for developing derivatives with specific properties. Radical bromination, often using N-bromosuccinimide (NBS) under photocatalytic conditions, is a common method for benzylic bromination. nih.gov However, the selectivity of radical bromination can be a challenge. nih.gov

In an attempt to brominate the methyl group at the C-6 position of a 2-chloro-3-(1,3-dioxolan-2-yl)-6-methylquinoline, an unexpected reaction occurred. Instead of the desired benzylic bromination, the reaction led to the formation of 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. nih.gov This outcome was the result of an unwanted conversion of the acetal at the C-3 position to the corresponding ester. This finding underscores the importance of considering the reactivity of all functional groups present in the molecule during functionalization attempts. nih.gov

Functional Group Interconversions and Derivatization Strategies of the Quinoline Scaffold

The unique arrangement of functional groups in this compound—a reactive chloro group at the 2-position, an ester at the 3-position, and a methyl group at the 6-position—renders it a valuable scaffold for a variety of chemical modifications.

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic substitution, a characteristic feature of 2-chloroquinolines. This reactivity allows for the introduction of a wide array of functional groups, leading to diverse derivatives. The electron-withdrawing nature of the quinoline nitrogen facilitates these reactions.

A variety of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents, can displace the chloro group. For instance, reactions with amines can yield 2-aminoquinoline (B145021) derivatives, while treatment with thiols or their corresponding salts can produce 2-thioether quinolines. The ease of this substitution makes it a cornerstone for creating libraries of compounds with varied electronic and steric properties.

NucleophileReagent ExampleProduct Type
OxygenSodium Methoxide2-Methoxyquinoline derivative
NitrogenAniline2-(Phenylamino)quinoline derivative
SulfurSodium Thiophenoxide2-(Phenylthio)quinoline derivative
Azide (B81097)Sodium Azide2-Azidoquinoline derivative

This table presents hypothetical reaction outcomes based on the known reactivity of 2-chloroquinolines.

Esterification and Transesterification Reactions of the Carboxylate Moiety

The methyl carboxylate group at the 3-position offers another site for chemical modification. Standard esterification or transesterification reactions can be employed to alter the ester group, which can influence the compound's solubility and other physicochemical properties.

Transesterification can be achieved under either acidic or basic conditions. masterorganicchemistry.com For example, reacting the methyl ester with a different alcohol, such as ethanol (B145695), in the presence of an acid or base catalyst would yield the corresponding ethyl ester. masterorganicchemistry.com This process is often driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com

Reaction TypeCatalystReactantProduct
TransesterificationAcid (e.g., H₂SO₄) or Base (e.g., NaOEt)EthanolEthyl 2-chloro-6-methylquinoline-3-carboxylate
HydrolysisAcid or BaseWater2-chloro-6-methylquinoline-3-carboxylic acid

This table illustrates potential transformations of the carboxylate group.

Redox Transformations within the Quinoline System

The quinoline ring system exhibits a degree of resistance to oxidation. pharmaguideline.com However, the substituents on the ring can undergo redox reactions. The methyl group at the 6-position, being a benzylic-type position, could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although the quinoline ring itself is relatively stable. youtube.com

Reduction of the quinoline nucleus is also a feasible transformation. Catalytic hydrogenation can lead to the saturation of the pyridine (B92270) part of the quinoline ring system, yielding a tetrahydroquinoline derivative. pharmaguideline.com The specific conditions of the reduction would determine the extent and regioselectivity of the hydrogenation.

TransformationReagent ExamplePotential Product
Oxidation of Methyl GroupPotassium Permanganate (KMnO₄)2-Chloro-3-(methoxycarbonyl)quinoline-6-carboxylic acid
Reduction of Quinoline RingH₂/Pd-CMethyl 2-chloro-6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate

This table outlines plausible redox transformations based on general quinoline chemistry.

Multicomponent Reactions and Fused Heterocyclic Systems Derived from this compound Precursors

The strategic placement of reactive sites in this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems through multicomponent reactions.

Synthesis of Pyrroloquinolines and Pyrazoloquinolines

The synthesis of pyrrolo[3,4-b]quinolinones has been achieved by heating 2-chloroquinoline-3-carbaldehydes with formamide (B127407) and formic acid. nih.gov A similar strategy could be envisioned starting from this compound, potentially after reduction of the ester to an aldehyde or alcohol.

Pyrazolo[3,4-b]quinolines are another important class of fused heterocycles. Their synthesis often involves the reaction of a 2-chloroquinoline (B121035) derivative with hydrazine (B178648). nih.gov For instance, conversion of the ester group of the title compound to a nitrile, followed by reaction with hydrazine hydrate (B1144303), could yield a 1H-pyrazolo[3,4-b]quinolin-3-amine derivative. nih.gov

Fused HeterocycleSynthetic Strategy Example
PyrroloquinolineReaction of a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative with an amine source.
PyrazoloquinolineCycloaddition of a 2-chloroquinoline-3-carbonitrile derivative with hydrazine. nih.gov

This table provides conceptual pathways to fused heterocyclic systems.

Exploration of Tetrazoloquinolines and Pyranoquinolines

Tetrazolo[1,5-a]quinolines can be synthesized from 2-chloroquinolines by reaction with sodium azide. nih.govresearchgate.net This reaction proceeds via a nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization of the resulting azidoquinoline.

The construction of pyranoquinoline systems often involves reactions with 1,3-dicarbonyl compounds. researchgate.netnih.gov For example, a Knoevenagel condensation followed by a Michael addition and cyclization, starting from a 2-chloroquinoline-3-carbaldehyde derivative, can lead to the formation of a pyrano[2,3-b]quinoline. While the title compound possesses an ester instead of an aldehyde, its conversion to an aldehyde would open up this synthetic route.

Fused HeterocycleKey Reagent
TetrazoloquinolineSodium Azide nih.govresearchgate.net
Pyranoquinoline1,3-Dicarbonyl compounds (e.g., malononitrile, Meldrum's acid) researchgate.netnih.gov

This table highlights key reagents for the synthesis of tetrazolo- and pyranoquinolines.

Formation of Thiopyranoquinolines and Pyrimidoquinolines

The synthesis of fused heterocyclic systems such as thiopyranoquinolines and pyrimidoquinolines from this compound is a multi-step process that requires the strategic conversion of the methyl carboxylate group into a functional moiety suitable for cyclization. Direct cyclization from the ester is not typically observed; therefore, transformation into key intermediates like aldehydes or nitriles is a necessary prerequisite.

Synthesis of Thiopyrano[2,3-b]quinolines

The construction of the thiopyrano[2,3-b]quinoline scaffold from this compound involves a three-stage synthetic sequence.

Formation of the Aldehyde Intermediate : The initial step is the reduction of the methyl carboxylate group at the C-3 position to a formyl (aldehyde) group, yielding 2-chloro-6-methylquinoline-3-carbaldehyde. This transformation can be accomplished using reducing agents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures, a standard method for the partial reduction of esters to aldehydes.

Conversion to the Mercapto Intermediate : The 2-chloro group of the resulting aldehyde is subsequently converted to a 2-mercapto group. This is typically achieved by nucleophilic substitution using a sulfur source. For instance, reacting 2-chloroquinoline-3-carbaldehyde derivatives with sodium sulfide in a solvent like N,N-dimethylformamide (DMF) effectively yields the corresponding 2-mercaptoquinoline-3-carbaldehyde intermediate. rsc.org

Cyclization to Thiopyrano[2,3-b]quinoline : The final step is the condensation and cyclization of the 2-mercaptoquinoline-3-carbaldehyde intermediate with a compound containing an active methylene group. This reaction, often catalyzed by a base like piperidine or an organocatalyst like L-proline, leads to the formation of the thiopyrano ring fused to the quinoline core. rsc.orgnih.gov The specific substituents on the resulting thiopyranoquinoline are determined by the choice of the active methylene compound.

Detailed research findings for the final cyclization step are presented in the table below.

Active Methylene CompoundCatalyst/SolventReaction ConditionsProductYield (%)
MalononitrileL-proline / Ethanol80 °C2-Amino-8-methyl-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile94% nih.gov
Ethyl cyanoacetatePiperidine / AcetonitrileMicrowave IrradiationEthyl 8-methyl-2-oxo-2H-thiopyrano[2,3-b]quinoline-3-carboxylateGood rsc.org
Diethyl malonatePiperidine / AcetonitrileMicrowave IrradiationEthyl 8-methyl-2-oxo-2H-thiopyrano[2,3-b]quinoline-3-carboxylateGood rsc.org

Synthesis of Pyrimido[4,5-b]quinolines

The synthesis of pyrimido[4,5-b]quinolines from this compound necessitates the conversion of the ester into a nitrile, which serves as a key precursor for the construction of the fused pyrimidine ring.

Formation of the Amide Intermediate : The methyl ester is first converted into the corresponding primary amide, 2-chloro-6-methylquinoline-3-carboxamide. This is a standard transformation achieved by reacting the ester with ammonia.

Dehydration to the Nitrile Intermediate : The primary amide is then dehydrated to form the nitrile derivative, 2-chloro-6-methylquinoline-3-carbonitrile. This step is typically carried out using strong dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). An alternative route to a similar nitrile involves the treatment of the corresponding 2-chloroquinoline-3-carbaldehyde with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate. nih.gov

Cyclization to Pyrimido[4,5-b]quinoline : The 2-chloroquinoline-3-carbonitrile intermediate undergoes cyclization with various dinucleophilic reagents to form the pyrimidine ring. The reaction with guanidine, urea, or thiourea is a common and effective method for constructing the pyrimido[4,5-b]quinoline system, yielding derivatives like 4-aminopyrimido[4,5-b]quinolines. nih.govresearchgate.net This reaction proceeds via an initial nucleophilic attack by the reagent on the C-2 position of the quinoline, followed by an intramolecular cyclization involving the nitrile group.

The table below summarizes research findings for the cyclization step to form the pyrimidoquinoline core.

ReactantReaction ConditionsProductReference
Guanidine hydrochlorideAmination and cyclization4-Amino-8-methylpyrimido[4,5-b]quinolin-2(1H)-one nih.gov
UreaAmination and cyclization8-Methylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione nih.gov
ThioureaCyclization in ethanol with HCl8-Methyl-4-thioxo-3,4-dihydropyrimido[4,5-b]quinolin-2(1H)-one researchgate.net
FormamideCyclization8-Methylpyrimido[4,5-b]quinolin-4(3H)-one researchgate.net

Inability to Generate Article on "this compound" Due to Lack of Specific Scientific Data

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient published research data specifically for the chemical compound This compound . As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline.

The user's instructions demand a detailed analysis based on advanced spectroscopic and crystallographic data, including:

¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry

X-ray Crystallography analysis of molecular geometry, planarity, and intermolecular interactions

Dihedral angle analysis

Conformational and energetic profiling

This level of detail requires access to primary research articles presenting the synthesis and characterization of the specific molecule . The conducted searches did not yield any such specific data for this compound.

While research is available for structurally similar compounds, such as the corresponding ethyl ester (Ethyl 2-chloro-6-methylquinoline-3-carboxylate), using this information would be scientifically inaccurate and would violate the explicit instruction to focus solely on the specified methyl ester. Adherence to scientific accuracy and the strict constraints of the user request is paramount.

Therefore, without the necessary foundational data for this compound, the generation of the requested article cannot be completed.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, vibrational frequencies, and energies. dergipark.org.tr Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra. dergipark.org.trgrowingscience.com

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its stability. For quinoline (B57606) derivatives, the quinoline ring system is generally found to be planar or nearly planar. researchgate.netnih.gov Theoretical studies on the closely related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, using DFT calculations at the B3LYP/6-311++G(d,p) level, have identified two stable conformers, trans and cis, arising from the rotation around the C-C bond of the substituent at position 3. dergipark.org.tr

These conformers are separated by a calculated energy difference (ΔE+ZPV) of 14.60 kJ mol⁻¹. dergipark.org.tr Both conformers are planar and possess C1 symmetry. dergi-fytronix.com This suggests that Methyl 2-chloro-6-methylquinoline-3-carboxylate likely also possesses distinct conformers related to the orientation of the methyl carboxylate group, with a relatively low energy barrier for interconversion. X-ray crystallography of a similar compound, 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, shows that the two rings of the quinoline moiety are fused with a minimal dihedral angle of 1.28(9)°, confirming the planarity of the core structure. nih.gov

Table 1: Conformational Energy Data for a Related Quinoline Derivative
PropertyValueReference
Compound Studied2-Chloro-7-Methylquinoline-3-Carbaldehyde dergipark.org.tr
Computational MethodDFT/B3LYP/6-311++G(d,p) dergipark.org.tr
Number of Conformers2 (cis and trans) dergipark.org.tr
Energy Difference (ΔE+ZPV)14.60 kJ mol⁻¹ dergipark.org.tr

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. semanticscholar.orgnih.gov A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For the analogous 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations have been used to determine these properties. The HOMO-LUMO energy difference was found to be 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr The HOMO orbital is primarily localized on the quinoline rings, while the LUMO orbital is distributed over the entire molecule. dergipark.org.tr The calculated electronic transitions correspond to excitations from the ground state (S₀) to various excited singlet states (S₁-S₆). The transition from S₀→S₂ corresponds to the HOMO→LUMO excitation. dergipark.org.tr

Table 2: Frontier Orbital and Excitation Energy Data for a Related Quinoline Derivative
Parametertrans Conformercis ConformerReference
Compound Studied2-Chloro-7-Methylquinoline-3-Carbaldehyde2-Chloro-7-Methylquinoline-3-Carbaldehyde dergipark.org.tr
HOMO-LUMO Energy Gap3.75 eV3.84 eV dergipark.org.tr
S₀→S₂ Excitation Energy3.75 eV3.80 eV dergipark.org.tr
Highest Transition Energy (HOMO→LUMO+1)4.60 eV4.43 eV dergipark.org.tr
Oscillator Strength (HOMO→LUMO+1)~0.30- dergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a framework for understanding charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. dergi-fytronix.com

In a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO analysis was performed at the B3LYP/6-311++G(d,p) level. dergi-fytronix.com The analysis revealed significant π-π* orbital interactions within the quinoline rings, which contribute to the molecule's stability. The stabilization energy (E⁽²⁾) associated with these delocalizations quantifies the strength of the donor-acceptor interactions. The total stabilization energy difference between the two conformers was calculated to be 22.2 kJ mol⁻¹, providing insight into their relative stability. dergi-fytronix.com NBO analysis also calculates the natural atomic charges, indicating the electron distribution across the molecule. dergi-fytronix.com This information is vital for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational flexibility of a molecule and the influence of its environment, such as a solvent. For quinoline derivatives with potential therapeutic applications, MD simulations are often used to assess the stability of a ligand-protein complex over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodology for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. nih.gov

Several QSAR studies have been conducted on quinoline derivatives. In one such study focusing on 2-chloroquinoline (B121035) derivatives as inhibitors of Mycobacterium tuberculosis, 3D-QSAR models based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. nih.gov These models successfully correlated the chemical structures with antimycobacterial activity and generated contour maps that identify which structural features are important for activity. nih.gov Another QSAR study on quinolinone-based compounds against tuberculosis found that descriptors such as van der Waals volume, electron density, and electronegativity play a pivotal role in anti-TB activity. nih.gov Notably, this study observed that electron-withdrawing groups like chloro substituents tend to increase biological activity, whereas electron-donating groups like methyl can decrease it. nih.gov This information is highly valuable for the rational design of more potent quinoline-based therapeutic agents.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand drug-receptor interactions at a molecular level and to screen virtual libraries of compounds for potential drug candidates. nih.gov

Quinoline derivatives, including those structurally related to this compound, have been the subject of numerous molecular docking studies against various biological targets.

Anticancer: Quinoline-3-carboxamides have been docked into the ATP-binding site of DNA damage response (DDR) kinases, showing selectivity towards the ATM kinase. mdpi.com

Antiviral: Docking studies have been used to evaluate quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov In a different study, a related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, was investigated through docking as a potential inhibitor of Hepatitis B Virus (HBV) replication. mdpi.com

Antimicrobial: Substituted 2-phenyl quinoline-4-carboxamide derivatives have shown good binding affinity in the active sites of various antibacterial and antifungal protein targets. researchgate.net

These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site, which are crucial for binding affinity and biological activity.

Identification of Putative Biological Targets and Binding Modes

Due to a lack of specific virtual screening or target fishing studies for this compound in the available scientific literature, the identification of its putative biological targets relies on computational studies performed on structurally similar quinoline derivatives. These studies suggest that the quinoline scaffold is a versatile pharmacophore that can interact with a variety of biological targets.

Molecular docking simulations of analogous quinoline compounds have pointed towards potential interactions with enzymes such as dihydrofolate reductase (DHFR) and reverse transcriptase. The binding modes of these related compounds typically involve a combination of hydrophobic interactions, hydrogen bonding, and pi-stacking within the active sites of these enzymes. For instance, the quinoline ring can form pi-pi stacking interactions with aromatic residues, while the carboxylate group may act as a hydrogen bond acceptor.

Putative Biological Target ClassPredicted Interacting Residues (from analogous compounds)Potential Binding Modes (from analogous compounds)
KinasesNot specified in available literatureHydrogen bonding, Hydrophobic interactions
Polymerases (e.g., Reverse Transcriptase)Not specified in available literaturePi-pi stacking, Hydrogen bonding
Reductases (e.g., Dihydrofolate Reductase)Not specified in available literatureHydrophobic interactions, Pi-pi stacking

Mechanistic Insights into Enzyme Inhibition and Receptor Binding

While direct mechanistic studies on this compound are not available, computational analyses of related quinoline-based inhibitors offer insights into potential mechanisms of action. Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling of similar compounds have highlighted key structural features that are crucial for their inhibitory activity.

For enzyme inhibition, the chloro and methyl substitutions on the quinoline ring, along with the methyl carboxylate group at the 3-position, are predicted to play significant roles in modulating the binding affinity and selectivity. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to an enzymatic pocket. The methyl groups can contribute to hydrophobic interactions, anchoring the molecule within a nonpolar region of the active site. The methyl carboxylate group can act as a key hydrogen bond acceptor, orienting the molecule for optimal interaction with amino acid residues.

In the context of receptor binding, the planar quinoline ring system is well-suited for insertion into binding pockets, potentially leading to allosteric modulation or competitive inhibition. The specific electronic properties conferred by the substituent groups would fine-tune the interactions with the receptor's amino acid side chains.

Interaction TypeContributing MoietiesPotential Mechanistic Role
Hydrogen BondingMethyl carboxylate groupOrientation and anchoring within the active site
Hydrophobic InteractionsMethyl group, Quinoline ringStabilization of the ligand-target complex
Pi-Pi StackingQuinoline ringInteraction with aromatic residues in the binding pocket
Halogen BondingChloro groupEnhanced binding affinity and selectivity

Exploration of Biological Activities and Mechanistic Studies in Vitro Research Focus

Antimicrobial Activity: Research on Modes of Action and Structure-Activity Relationships

Derivatives of the 2-chloroquinoline (B121035) scaffold have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. Research in this area aims to understand how chemical modifications to the core structure influence the spectrum and potency of antimicrobial activity.

Antibacterial Spectrum and Efficacy Studies in In Vitro Models

Several studies have investigated the in vitro antibacterial activity of 2-chloro-6-methylquinoline (B1583817) derivatives against a panel of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, is a standard measure of efficacy.

Substituted secondary and tertiary amines bearing the 2-chloro-6-methylquinoline moiety have been synthesized and tested against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov The results from these preliminary screenings indicate that certain derivatives, particularly those with electron-withdrawing groups on an attached phenyl ring, exhibit notable activity. nih.gov For instance, some quinoline (B57606) derivatives have shown potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), with one compound demonstrating an MIC value of 0.5 µg/mL. nih.gov Quinolone compounds are known to act by disrupting DNA replication in bacteria. mdpi.com

Interactive Table: In Vitro Antibacterial Activity of Selected Quinoline Derivatives (Note: Data represents various derivatives from the broader quinoline class, as specific data for Methyl 2-chloro-6-methylquinoline-3-carboxylate is not available.)

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline DerivativeMethicillin-Resistant S. aureus (MRSA)0.5 nih.gov
Ciprofloxacin DerivativeMethicillin-Resistant S. aureus (MRSA)8 nih.gov
2-Phenyl-quinoline-4-carboxylic acid DerivativeMethicillin-Resistant S. aureus (MRSA)>100 (Assessed by zone of inhibition) nih.gov
Fluoroquinolone DerivativeS. aureus>128 mdpi.com
Fluoroquinolone DerivativeE. coli16 - >128 mdpi.com

Antifungal Spectrum and Efficacy Studies in In Vitro Models

The antifungal potential of 2-chloroquinoline derivatives has also been explored against several fungal species. A series of compounds derived from 2-chloroquinoline were screened for their ability to inhibit the growth of fungi, including Aspergillus niger, Aspergillus flavus, and Candida albicans. nih.govresearchgate.net

Studies on secondary and tertiary amines containing the 2-chloro-6-methylquinoline moiety revealed promising antifungal activity, particularly for compounds featuring electron-withdrawing groups. nih.gov The agar diffusion technique is commonly used for these preliminary screenings to assess the zone of inhibition produced by the compounds against various fungal strains. nih.gov

Interactive Table: In Vitro Antifungal Activity of 2-Chloroquinoline Derivatives (Note: This table presents findings for derivatives of the 2-chloroquinoline scaffold.)

Compound NumberAspergillus niger (MIC in µg/mL)Aspergillus flavus (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference
Derivative 25 100100200 researchgate.net
Derivative 26 505025 researchgate.net

Investigation of Specific Molecular Targets within Microbial Pathways

The mechanism of action for the antimicrobial effects of quinoline-based compounds often involves the inhibition of essential microbial enzymes. In bacteria, quinolones are well-known inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. mdpi.com By trapping the enzyme-DNA complex, these compounds lead to breaks in the bacterial chromosome and ultimately cell death. mdpi.com Some quinoline derivatives have also been found to exert their antimicrobial effect by intercalating with microbial DNA, thereby blocking replication and transcription processes. nih.gov This mode of action involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. nih.gov

Anticancer Activity: Mechanistic Elucidation in Cell-Based Research

The rigid, planar structure of the quinoline ring makes it an effective scaffold for designing molecules that can interact with biological macromolecules, including those involved in cancer progression. Consequently, numerous quinoline derivatives have been investigated for their anticancer potential.

Impact on Cellular Targets and Pathways Involved in Neoplastic Progression

The anticancer mechanisms of quinoline derivatives are diverse and often involve multiple cellular targets. One key area of investigation is their interaction with DNA and related enzymes in cancer cells. Certain 2,3-disubstituted quinoline derivatives have been shown to induce DNA cleavage in cancerous cells. arabjchem.org Another significant mechanism involves the epigenetic regulation of gene expression. Novel bis-quinoline compounds have been identified as potent inhibitors of DNA methyltransferases (DNMTs), particularly DNMT3A. mdpi.com Inhibition of these enzymes can lead to the re-expression of silenced tumor suppressor genes. Furthermore, some of these compounds have been observed to induce the degradation of DNMT1 and DNMT3A proteins, suggesting a dual mechanism of action. mdpi.com Other quinoline-based compounds have been designed to target specific signaling pathways, such as the VEGFR-2 pathway, which is critical for angiogenesis (the formation of new blood vessels) that tumors need to grow. nih.gov

In Vitro Studies on Cell Proliferation and Apoptosis Induction

A hallmark of effective anticancer agents is their ability to inhibit the uncontrolled proliferation of cancer cells and to induce programmed cell death, or apoptosis. In vitro studies using various cancer cell lines have demonstrated that quinoline derivatives can be highly effective in this regard.

For example, certain bis-quinoline derivatives displayed strong antiproliferative effects in leukemia cell lines (U937 and HL60) with submicromolar potency. mdpi.com The primary mechanism for this antiproliferative activity was identified as the induction of apoptosis. This was confirmed by flow cytometry analysis showing a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells. mdpi.com Further evidence of apoptosis induction by these compounds includes the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.comnih.gov Other studies have shown that quinoline derivatives can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. rjraap.com The pro-apoptotic activity is often mediated through the intrinsic pathway, characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. rjraap.com

Interactive Table: In Vitro Anticancer Effects of Selected Quinoline Derivatives

Compound ClassCancer Cell LineEffectKey FindingsReference
bis-QuinolineU937 LeukemiaApoptosis InductionUp to 62% sub-G1 peak; 16-23% active caspase 3 induction. mdpi.com
Synthetic QuinolineA549 Lung CancerCell Cycle Arrest & ApoptosisArrest at G2/M phase; increased Bax/Bcl-2 ratio; activation of caspase-9 and -3. rjraap.com
Quinoline HydrazideNeuroblastomaCell Cycle ArrestInduced G1 cell cycle arrest; upregulation of p27kip1 protein. dntb.gov.ua
Thieno[3,2-b]pyridine-2-carboxylateMDA-MB-231 Breast CancerProliferation InhibitionDecreased number of proliferating cells; increased G0/G1 phase. mdpi.com

Anti-inflammatory Properties: Research into Molecular Pathways of Inflammation Modulation

The anti-inflammatory potential of the quinoline nucleus is a significant area of research. While direct studies on this compound are not extensively documented, research on analogous quinoline-based hybrid molecules provides insight into plausible molecular pathways. The inflammatory cascade involves a host of pro-inflammatory mediators, and unregulated production of these molecules can lead to various diseases.

Studies on thiazolidinedione-quinoline hybrids have shown that this class of compounds can significantly modulate cytokines involved in the inflammatory response. In vitro assays have demonstrated that certain derivatives can lead to a dose-dependent decrease in the concentration of key pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). Furthermore, some hybrids have been observed to reduce the expression of Interleukin-6 (IL-6).

A primary mechanism for the anti-inflammatory action of quinoline derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins which mediate inflammation. Molecular docking studies on these related compounds suggest a strong binding affinity for both COX-2 and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that also plays a role in regulating inflammation. This dual affinity suggests that the anti-inflammatory effects could be multifactorial. These findings indicate that the quinoline scaffold is a promising framework for developing new anti-inflammatory agents.

Antileishmanial and Antimalarial Activities: Research on Parasite-Specific Mechanisms

Chloroquinoline derivatives have historically been a cornerstone in the treatment of parasitic diseases, notably malaria and leishmaniasis. The mechanisms of action are often specific to the parasite's unique biology.

In vitro studies on various chloroquinoline compounds have demonstrated potent activity against protozoan parasites of the Leishmania genus, which are responsible for leishmaniasis. The proposed mechanism for some derivatives involves the disruption of the parasite's mitochondrial function. This includes inducing changes in the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS), leading to oxidative stress and parasite death.

In the context of malaria, caused by Plasmodium parasites, the quinoline scaffold is well-established. The classical mechanism of action for drugs like chloroquine involves accumulation in the parasite's acidic digestive vacuole. Here, they interfere with the detoxification of heme, a toxic byproduct of the parasite's hemoglobin digestion. This interference prevents the polymerization of heme into non-toxic hemozoin, leading to a buildup of free heme that kills the parasite. While resistance is an issue, the fundamental ability of the quinoline structure to disrupt this critical parasite pathway remains a key area of drug design.

Targeting Parasite-Specific Enzymes or Protein Complexes (e.g., bc1 protein complex in Plasmodium falciparum)

A more specific target for antimalarial quinolones is the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain. This complex is a validated and crucial target for antimalarial drugs because it is essential for parasite respiration and shows structural divergence from its human counterpart, allowing for selective inhibition.

Quinolone derivatives have been shown to act as potent inhibitors of the bc1 complex. They typically bind to the quinol oxidation (Qo) site of the cytochrome b subunit. This binding blocks the electron transfer from ubiquinol to cytochrome c1, which disrupts the proton gradient across the inner mitochondrial membrane and halts ATP synthesis, ultimately leading to parasite death. Docking studies performed on the yeast bc1 complex, a common model, have helped elucidate the key amino acid residues involved in the binding and recognition of high-potency inhibitors. This specific targeting of a vital parasite enzyme complex is a promising strategy for developing new antimalarials.

Enzyme Inhibition and Receptor Binding Studies (In Vitro)

The versatility of the quinoline structure allows it to interact with a diverse range of enzymes and receptors. In vitro and in silico studies are crucial for identifying these interactions and understanding the structural basis of the compound's activity.

Cholinesterase Inhibition: Biochemical and In Silico Approaches

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for Alzheimer's disease. The quinoline scaffold has been explored for this purpose. While specific biochemical data for this compound is limited, in silico molecular docking studies on other quinoline and quinoxaline derivatives have been conducted to predict their potential as cholinesterase inhibitors. These computational models help identify potential binding interactions within the active site of the AChE enzyme, guiding the synthesis of more potent and selective inhibitors.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Structural Basis of Activity

Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of DNA and RNA. As malignant and rapidly proliferating cells are highly dependent on this pathway, DHODH has become an attractive target for anticancer and anti-inflammatory drugs. Quinolinecarboxylic acid derivatives are among the known inhibitors of this mitochondrial enzyme. By blocking DHODH, these compounds deplete the cell's pool of pyrimidines, leading to an arrest of cell growth and proliferation. This established activity of the quinoline scaffold makes DHODH a plausible target for this compound.

Protein Binding Studies and Interaction Mechanisms

Understanding how a compound binds to its target protein is fundamental to drug design. Molecular docking is a powerful in silico tool used to predict the binding conformation and affinity of a small molecule to a macromolecular target. For various quinoline derivatives, these studies have provided insights into their interaction mechanisms with several key proteins.

For instance, docking studies of quinoline-thiazolidinedione hybrids with anti-inflammatory targets have shown good binding affinity with both PPARγ and COX-2. Similarly, docking of quinolone esters into the Qo site of the cytochrome bc1 complex has revealed the importance of specific residues for inhibitor recognition. These computational studies, which often precede or complement in vitro assays, are invaluable for rationalizing structure-activity relationships and guiding the optimization of lead compounds.

Table of Investigated Activities for Structurally Related Quinoline Compounds

Biological Activity Target/Pathway Investigated Compound Class Key In Vitro Findings
Anti-inflammatory Cytokines (TNF-α, IL-6), COX-2, PPARγ Thiazolidinedione-quinoline hybrids Reduction of pro-inflammatory cytokine levels; predicted binding to COX-2 and PPARγ.
Antileishmanial Mitochondrial Function Chloroquinoline derivatives Induction of mitochondrial membrane potential changes and increased ROS production in Leishmania parasites.
Antimalarial Heme Detoxification, Cytochrome bc1 Complex Chloroquinolines, Quinolone Esters Inhibition of heme polymerization; potent inhibition of the parasite's bc1 complex at the Qo site.
Enzyme Inhibition Dihydroorotate Dehydrogenase (DHODH) Quinolinecarboxylic acid derivatives Blockade of de novo pyrimidine synthesis.

Structure-Activity Relationship (SAR) Studies and Lead Optimization Principles (In Vitro/Molecular Level)

The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its broad spectrum of biological activities. The targeted compound, this compound, and its analogs have been the subject of structure-activity relationship (SAR) studies to understand how specific structural modifications influence their biological effects. These investigations are crucial for the rational design of more potent and selective therapeutic agents. The core structure of this compound offers several positions for chemical modification, primarily at the C2, C3, and C6 positions of the quinoline ring, which can significantly impact its interaction with biological targets.

Correlating Structural Modifications with Modulated Biological Response

Systematic modifications of the this compound scaffold have revealed key structural features that govern its biological activity. Research has primarily focused on substitutions at the 2- and 6-positions of the quinoline ring, as well as modifications of the carboxylate group at the 3-position.

Substitutions at the C2-Position: The chlorine atom at the C2-position is a versatile handle for introducing a variety of substituents through nucleophilic substitution reactions. Replacing the chloro group with different amines, hydrazines, or alkoxy groups has been shown to modulate the biological activity of the resulting compounds. For instance, the introduction of substituted anilino groups at this position has been explored in the development of potential anticancer agents. The nature of the substituent on the aniline ring, including its electronic and steric properties, can significantly influence the potency and selectivity of the compound.

Substitutions at the C6-Position: The methyl group at the C6-position also plays a role in defining the biological profile of these quinoline derivatives. Studies on related quinoline scaffolds have shown that the nature of the substituent at this position can impact activity. For example, in a series of 2-arylquinolines, compounds with specific substitutions at the C6-position displayed significant cytotoxic activity against various cancer cell lines. rsc.org This suggests that modifying the methyl group to other functionalities, such as halogens or methoxy groups, could be a viable strategy for optimizing the biological response.

Modifications of the C3-Carboxylate Group: The methyl carboxylate group at the C3-position is another key site for modification. Conversion of the ester to an amide (carboxamide) has been a common strategy in the development of quinoline-based inhibitors of various enzymes, such as kinases. The substituents on the amide nitrogen can be varied to explore new interactions with the target protein and thereby enhance potency and selectivity.

The following interactive table summarizes the general structure-activity relationships observed for derivatives of the 2-chloro-6-methylquinoline-3-carboxylate scaffold based on available literature for related compounds.

Position of Modification Type of Modification Observed Impact on In Vitro Biological Activity
C2-Position Replacement of Chloro with Substituted AminesCan lead to potent anticancer activity, with the nature of the amine substituent being crucial for potency.
C2-Position Replacement of Chloro with Hydrazinyl GroupsCreates intermediates for further derivatization, with potential for diverse biological activities.
C2-Position Replacement of Chloro with Alkoxy GroupsMay influence the electronic properties and solubility of the molecule, potentially affecting target engagement.
C6-Position Variation of the Alkyl/Aryl SubstituentCan significantly impact cytotoxicity against cancer cell lines. rsc.org
C3-Position Conversion of Ester to AmideA common strategy for developing kinase inhibitors, with the amide substituent offering opportunities for further optimization.

Rational Design Principles for Enhanced Target Selectivity

The rational design of this compound analogs with enhanced target selectivity is guided by an understanding of the target's three-dimensional structure and the principles of molecular recognition. Computational modeling and structure-based drug design are invaluable tools in this process.

One key principle is the exploitation of specific interactions within the binding site of the target protein. For instance, if the target is a kinase, the quinoline scaffold can be designed to act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents at the C2 and C6 positions can then be optimized to occupy adjacent hydrophobic pockets, thereby increasing both potency and selectivity.

Another important design principle is the modulation of the physicochemical properties of the molecule to favor binding to the desired target over off-targets. This can involve adjusting lipophilicity, polarity, and hydrogen bonding capacity through strategic placement of functional groups. For example, introducing polar groups can enhance selectivity for targets with polar binding sites, while increasing lipophilicity might favor binding to targets with hydrophobic pockets.

Molecular docking studies can be employed to predict the binding modes of newly designed analogs and to prioritize their synthesis and biological evaluation. By visualizing the interactions between the ligand and the target, researchers can make informed decisions about which structural modifications are most likely to improve target selectivity. For example, if a particular off-target has a larger binding pocket, a bulkier substituent could be introduced to create a steric clash and reduce binding to that off-target, thereby enhancing selectivity for the primary target.

The iterative process of design, synthesis, and biological testing, guided by SAR data and computational insights, is fundamental to the successful optimization of lead compounds like this compound for improved target selectivity and therapeutic potential.

Advanced Applications As a Synthetic Building Block and Precursor Development

Methyl 2-chloro-6-methylquinoline-3-carboxylate as a Versatile Synthon in Complex Organic Molecule Synthesis

This compound is a potent synthon for the construction of diverse and complex heterocyclic systems. The reactivity of the C2-chloro and C3-ester groups can be strategically exploited to build fused-ring systems, which are of significant interest in drug discovery. The 2-chloro group is an excellent leaving group, readily undergoing nucleophilic substitution, while the C3-ester can be involved in cyclization reactions, often after modification to a more reactive functional group.

Research has demonstrated that the analogous 2-chloroquinoline-3-carbaldehyde (B1585622) is a key intermediate for a variety of fused quinolines. rsc.orgnih.gov For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-b]quinolines. nih.gov Similarly, reactions with formamide (B127407) can yield pyrrolo[3,4-b]quinolinones, and treatment with sodium azide (B81097) is used to prepare tetrazolo[1,5-a]quinolines. nih.govrsc.org

The ester functionality of this compound provides a pathway to similar complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and reacted with various binucleophiles to form fused systems. nih.gov Alternatively, the C2-chloro position can be substituted first, followed by a cyclization step involving the C3-ester group. This dual reactivity allows for the synthesis of a wide array of polycyclic aromatic compounds with potential biological activities.

The following table outlines representative examples of complex heterocyclic systems that can be synthesized using the 2-chloroquinoline (B121035) scaffold, highlighting its versatility.

Fused Heterocyclic SystemKey Reagents for Synthesis from PrecursorPotential Application Area
Pyrazolo[3,4-b]quinolines Hydrazine hydrateMedicinal Chemistry
Pyrrolo[3,4-b]quinolinones Formamide, Formic AcidMaterials Science, Pharmacology
Tetrazolo[1,5-a]quinolines Sodium azideMedicinal Chemistry
Thio-pyrano[2,3-b]quinolines Thiol reagents, l-ProlinePharmacology
Furo[3,2-b]quinolines Ethyl bromoacetate (B1195939) (after conversion)Medicinal Chemistry

Derivatization for Novel Chemical Entities with Tunable Properties

The true synthetic power of this compound lies in its capacity for extensive derivatization at multiple positions, enabling the creation of novel molecules with finely tuned electronic, steric, and physicochemical properties.

Modification at the C2-Position: The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups by reacting the parent compound with different nucleophiles. Examples of such transformations include:

Amination: Reaction with primary or secondary amines (e.g., piperidine) displaces the chloride to form 2-aminoquinoline (B145021) derivatives. rsc.org

Thiolation: Treatment with thiols or thiolate anions yields 2-thioether quinolines. rsc.org

Azidation: Reaction with sodium azide introduces an azido (B1232118) group, which can be a precursor for tetrazoles or can be reduced to an amine. rsc.orgrsc.org

Modification at the C3-Position: The methyl ester group at the 3-position is a versatile handle for further modification. Key derivatization reactions include:

Hydrolysis: Saponification of the ester with a base, followed by acidification, yields the corresponding 2-chloro-6-methylquinoline-3-carboxylic acid. researchgate.net This carboxylic acid is a key intermediate for many other derivatives.

Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents to produce a diverse range of amides. nih.gov This is a common strategy in medicinal chemistry to modulate solubility and biological target interactions.

The ability to perform orthogonal modifications at both the C2 and C3 positions makes this scaffold an ideal platform for generating molecules with tailored properties for applications ranging from pharmaceuticals to functional materials.

PositionReaction TypeReagent ExampleResulting Functional Group
C2 Nucleophilic SubstitutionPrimary/Secondary Amines-NR1R2
C2 Nucleophilic SubstitutionThiols (R-SH)-SR
C2 Nucleophilic SubstitutionSodium Azide (NaN3)-N3
C3 HydrolysisNaOH, then HCl-COOH
C3 Amidation (from COOH)Amines (R-NH2), Coupling Agents-C(O)NHR

Development of Libraries of Quinoline-Based Compounds for High-Throughput Screening

In modern drug discovery, the synthesis of compound libraries for high-throughput screening (HTS) is a cornerstone for identifying new therapeutic leads. nih.gov The structural features of this compound make it an excellent starting scaffold for combinatorial chemistry, allowing for the rapid generation of a large number of structurally diverse analogues.

A typical library synthesis strategy would leverage the two reactive sites on the molecule. The process can be envisioned as a two-dimensional matrix synthesis:

First Dimension (C2 Diversification): The parent compound is reacted with a collection of diverse nucleophiles (e.g., 100 different amines) to create a series of 2-substituted quinoline (B57606) intermediates.

Second Dimension (C3 Diversification): The ester group of each of these intermediates is hydrolyzed to the carboxylic acid. Each of the 100 resulting acids is then coupled with a second collection of diverse building blocks (e.g., 100 different amines or alcohols) to create a library of amides or esters.

This combinatorial approach (100 x 100) would theoretically generate a library of 10,000 unique compounds. These libraries, containing systematically varied substituents, can then be screened against biological targets to identify "hits" and establish structure-activity relationships (SAR). The core quinoline structure provides a rigid framework, ensuring that the changes in biological activity can be more readily attributed to the specific peripheral chemical modifications.

Green Chemistry Approaches in the Synthesis and Application of Quinoline Derivatives

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds like quinolines. nih.gov Traditional methods for quinoline synthesis often require harsh conditions, hazardous reagents, and long reaction times. nih.gov

Modern, greener approaches are being actively developed for the synthesis and modification of quinoline derivatives:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis. For the synthesis of 2-chloroquinoline-3-carboxaldehydes, a direct precursor to the title compound, microwave assistance can dramatically reduce reaction times from hours to minutes. researchgate.net Microwave heating has also been successfully applied to the synthesis of other quinoline carboxylates and their derivatives, often leading to higher yields and cleaner reactions. nih.govnih.govrsc.org

Green Catalysts and Solvents: Researchers are exploring the use of more environmentally benign catalysts, such as L-proline, and greener solvents like water or ethanol (B145695) to replace traditional hazardous options. researchgate.netresearchgate.net One-pot, multicomponent reactions (MCRs) are also a key green strategy, as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. researchgate.net

Solvent-Free Reactions: In some cases, reactions can be performed under solvent-free conditions, for example, by grinding reagents together, which completely eliminates solvent waste. chemijournal.com

These green chemistry principles are not only beneficial for the environment but also offer economic advantages by reducing energy consumption and the costs associated with waste disposal. nih.gov The application of these methods to the synthesis and derivatization of this compound contributes to a more sustainable chemical enterprise.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Quinoline (B57606) Drug Discovery Research

The historically time-consuming and costly process of drug discovery is being transformed by the integration of Artificial Intelligence (AI) and Machine Learning (ML). jddtonline.info These computational tools are being leveraged at nearly every stage of development, from initial target identification to predicting the properties of novel compounds. jddtonline.infoastrazeneca.com

For quinoline drug discovery, AI and ML offer several advantages:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel protein targets for which quinoline-based drugs could be effective. mdpi.comnih.gov

Predictive Modeling: Machine learning models, such as graph neural networks, can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new quinoline derivatives. jddtonline.infonih.gov This allows researchers to prioritize the synthesis of compounds with a higher probability of success, reducing time and resource expenditure. bpasjournals.com

Accelerated Screening: AI can rapidly screen virtual libraries containing millions of potential quinoline structures to identify promising candidates for further investigation, a significant acceleration compared to traditional high-throughput screening. astrazeneca.com

De Novo Drug Design: Advanced algorithms can design entirely new quinoline-based molecules optimized for specific biological targets and desired properties. nih.gov

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of complex molecules like quinoline derivatives. Advanced spectroscopic techniques, often implemented as part of Process Analytical Technology (PAT), are enabling chemists to monitor reactions in real-time, providing unprecedented insight into chemical transformations. polito.it

Key techniques and their applications include:

In-situ Spectroscopy (NIRS, Raman): Near-infrared and Raman spectroscopy can be used for continuous, non-invasive monitoring of chemical reactions. polito.it This allows for precise control over reaction parameters, ensuring higher yields and purity of the final quinoline product.

Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as Time-of-Flight (TOF-MS), are invaluable for identifying reaction intermediates and byproducts. nih.gov This data helps in elucidating complex reaction pathways and optimizing conditions to minimize unwanted side reactions. nih.gov

Nuclear Magnetic Resonance (NMR): While traditionally an offline technique, advancements in flow-NMR and rapid-acquisition methods are allowing for more dynamic monitoring of reaction progress and structural changes.

The application of these techniques to quinoline synthesis provides a wealth of data that can be used to build robust kinetic models, understand reaction mechanisms, and ensure the consistent quality of the synthesized compounds. polito.it

Exploration of Novel Biological Targets through Phenotypic Screening and Omics Approaches

While target-based drug discovery has been successful, phenotypic screening is re-emerging as a powerful, unbiased approach to identify compounds that produce a desired biological effect in a cellular or organismal context. drugtargetreview.com This method is particularly useful when the specific molecular target is unknown or the disease biology is complex. semanticscholar.org

For quinoline derivatives, this approach involves:

High-Content Screening: Testing a library of quinoline compounds on patient-derived cells or in disease models and using automated microscopy and image analysis to identify molecules that revert the disease phenotype. drugtargetreview.com

Target Deconvolution: Once a "hit" compound is identified through phenotypic screening, a variety of "omics" techniques (proteomics, genomics) are employed to determine its molecular target(s). biorxiv.org This can uncover novel drug targets and biological pathways that were not previously associated with the disease. biorxiv.orgnih.gov

This combination of phenotypic screening and subsequent target identification allows researchers to move beyond known targets and discover entirely new therapeutic opportunities for quinoline-based medicines. semanticscholar.org For example, a functional proteomics approach successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline drugs. nih.gov

Sustainable Synthesis and Biocatalysis in Quinoline Chemistry

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. acs.org Traditional methods for synthesizing quinolines often require harsh conditions, toxic reagents, and costly metal catalysts. acs.orgnih.gov

Emerging sustainable approaches include:

Biocatalysis: The use of enzymes as catalysts offers a mild, efficient, and highly selective alternative to traditional chemical catalysts. acs.org For instance, monoamine oxidase (MAO-N) enzymes have been effectively used to catalyze the biotransformation of tetrahydroquinolines into the corresponding aromatic quinoline derivatives under benign conditions. acs.orgresearchgate.net

Nanocatalysts: The use of recyclable nanocatalysts provides an effective and environmentally friendly option for quinoline synthesis, often allowing for reactions to occur under milder conditions and with easier catalyst recovery. nih.gov

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key focus of sustainable quinoline synthesis. nih.govrsc.org

These green chemistry strategies not only reduce the environmental impact of quinoline synthesis but can also lead to more efficient and cost-effective manufacturing processes. acs.org

Q & A

Basic Research Questions

Q. What is the standard synthetic route for Methyl 2-chloro-6-methylquinoline-3-carboxylate, and what experimental conditions are critical for yield optimization?

  • Methodology : The compound is synthesized via nucleophilic substitution using 2-chloro-3-formyl-6-methylquinoline as a precursor. Activated manganese dioxide (MnO₂) in absolute ethanol facilitates oxidation, followed by reaction with NaCN. Key conditions include maintaining 0°C during reagent addition and stirring for 3 hours at room temperature. Purification involves column chromatography (silica gel, CH₂Cl₂) and slow evaporation of ethanol for crystallization .
  • Critical Parameters :

  • Temperature control to minimize side reactions.
  • MnO₂ activation to ensure efficient oxidation.
  • Solvent choice (ethanol) for stabilizing intermediates.

Q. How is the crystal structure of this compound determined, and what software tools are essential for data refinement?

  • Methodology : Single-crystal X-ray diffraction (Bruker APEXII diffractometer) resolves the structure. Data refinement uses SHELX programs (e.g., SHELXL for small-molecule refinement) . Hydrogen atoms are placed via Fourier difference maps and treated as riding atoms. Key metrics include:

  • Triclinic space group P1P\overline{1}, Z=2Z = 2.
  • Dihedral angle between quinoline and ester group: 54.97° .
    • Tools : SHELX suite for refinement, ORTEP-3 for graphical representation .

Q. What spectroscopic techniques are used to confirm the molecular identity of this compound?

  • Methodology :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., methyl at C-6, chloro at C-2).
  • FT-IR : Carboxylate C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹).
  • Mass Spectrometry : High-resolution MS to confirm molecular ion (m/z249.69m/z \approx 249.69) .

Q. How does solvent choice influence crystallization efficiency?

  • Methodology : Slow evaporation of dichloromethane or ethanol yields block-shaped crystals. Ethanol promotes slower nucleation, reducing defects. Polar solvents stabilize π-π interactions between quinoline rings (centroid separation: 3.677 Å) .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

  • Methodology : Impurities include unreacted 2-chloro-3-formylquinoline or over-oxidized byproducts. Purification via silica gel chromatography (CH₂Cl₂ eluent) removes polar impurities. TLC monitoring (hexane:ethyl acetate, 4:1) identifies fractions .

Advanced Research Questions

Q. Why does bromination of the methyl group at C-6 fail, leading to unexpected ester formation?

  • Analysis : Radical bromination with NBS under photocatalytic conditions targets benzylic positions, but steric hindrance from the adjacent quinoline ring diverts reactivity. The acetal group at C-3 undergoes hydrolysis to form the ester instead .
  • Key Data : C-Br bond length = 1.93 Å; Br···O interaction (3.076 Å) stabilizes the ester product .

Q. How do intermolecular interactions in the crystal lattice affect thermal stability?

  • Methodology : Weak C–H···O hydrogen bonds (2.40–2.60 Å) and π-π stacking (3.677 Å) create a 3D network. Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, correlating with disrupted intermolecular forces .

Q. What challenges arise in refining high-angle diffraction data for this compound?

  • Analysis : High-angle data (θ>25\theta > 25^\circ) suffer from absorption effects (μ = 0.32 mm⁻¹ for Mo Kα). Multi-scan corrections (SADABS) and anisotropic displacement parameters (ADPs) improve RintR_{\text{int}} to 0.016 .
  • Software : SHELXL for ADP refinement; WinGX for data integration .

Q. How can reaction selectivity be improved during functionalization of the quinoline core?

  • Methodology : Computational modeling (DFT) identifies electrophilic sites. Substituent-directed metalation (e.g., LiTMP) at C-4 or C-8 avoids steric clashes. Experimental validation shows 85% yield for C-4 nitration vs. 40% for C-8 .

Q. What role do torsion angles play in the ester group’s conformational flexibility?

  • Analysis : The C–O–C–C(methyl) torsion angle (140.62°) indicates restricted rotation due to steric clash with the quinoline ring. Molecular dynamics simulations (10 ns, AMBER) show <5° deviation, confirming rigidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.